

Introduction: The Strategic Importance of 2-Iodoquinoline in Synthesis

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Compound of Interest

Compound Name: **2-Iodoquinoline**

Cat. No.: **B1585599**

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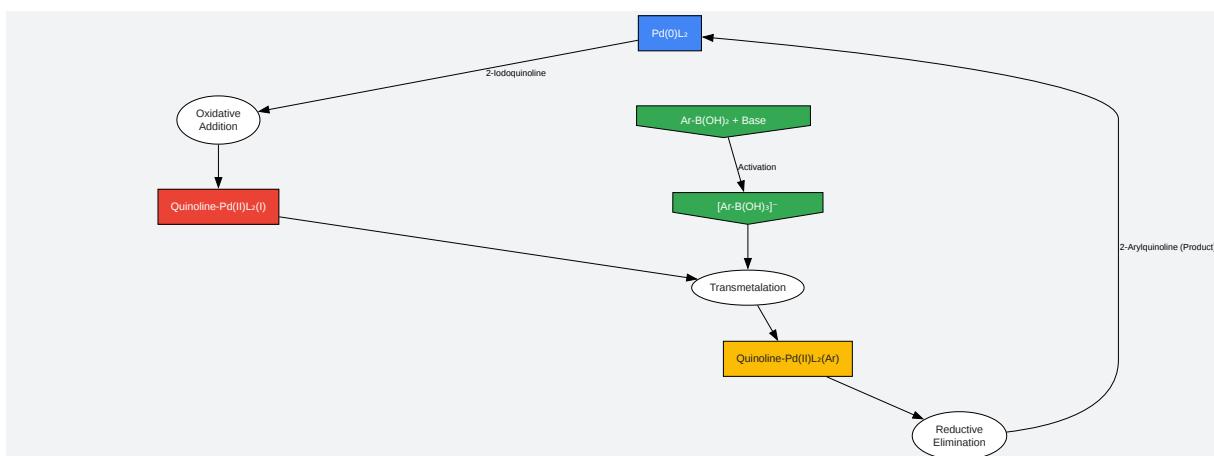
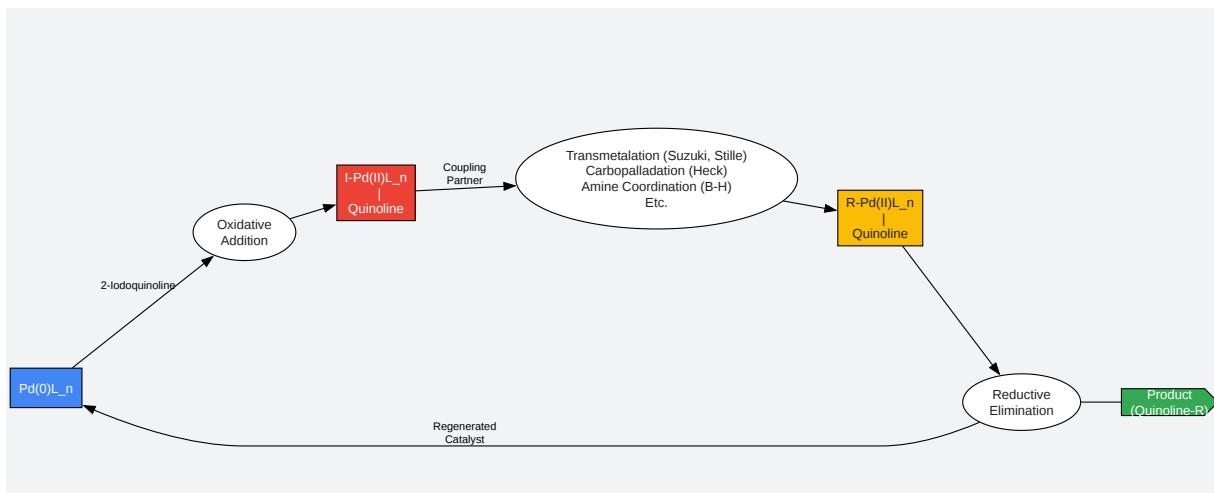
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid, planar structure and nitrogen atom's hydrogen-bonding capability make it a frequent pharmacophore in drug discovery. The strategic functionalization of this core is paramount for developing novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4][5]

This guide focuses on **2-iodoquinoline** as a key building block. The carbon-iodine bond at the 2-position is significantly weaker than its chloro- or bromo- counterparts, making it highly reactive towards oxidative addition to a Pd(0) catalyst. This inherent reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings, providing a reliable entry point for molecular elaboration. Herein, we provide a detailed exploration of the mechanistic principles, field-proven protocols, and critical insights for successfully employing **2-iodoquinoline** in a suite of essential palladium-catalyzed transformations.

Part 1: The Engine of Cross-Coupling: The Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is fundamental to rationalizing reaction conditions and troubleshooting experiments.

- Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the **2-iodoquinoline**. The C-I bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) complex. This is often the rate-determining step in the cycle.[8][9]
- Transmetalation / Carbopalladation / Amine Coordination: The subsequent step defines the specific type of cross-coupling reaction.
 - In Suzuki and Stille couplings, a second organometallic reagent (organoboron or organotin) undergoes transmetalation, transferring its organic group to the palladium center.[10][11]
 - In the Heck reaction, an alkene coordinates to the palladium complex, followed by migratory insertion (carbopalladation).[12][13]
 - In Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation. [14][15]
 - In Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[16][17]
- Reductive Elimination: This final, irreversible step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.



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